s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-
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Overview
Description
s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine hydrate with ethyl cyanoacetate, followed by the addition of nitrofurfural. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different substitution patterns and biological activities.
1,2,3-Triazole: Known for its use in click chemistry and various biological applications.
Uniqueness
s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrofuryl group enhances its potential as an antimicrobial agent, while the triazole ring provides a versatile scaffold for further functionalization.
Properties
CAS No. |
41735-52-8 |
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Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O3/c1-2-12-7(10-11-8(12)9)5-3-4-6(16-5)13(14)15/h3-4H,2H2,1H3,(H2,9,11) |
InChI Key |
IEAPFWFAUCZGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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